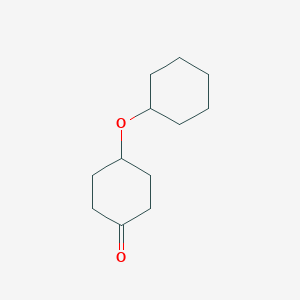

4-(Cyclohexyloxy)cyclohexan-1-one

Description

4-(Cyclohexyloxy)cyclohexan-1-one is a substituted cyclohexanone derivative characterized by a cyclohexyloxy group (-O-cyclohexane) at the 4-position of the cyclohexanone ring.

Properties

IUPAC Name |

4-cyclohexyloxycyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h11-12H,1-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVLNTSALHEZOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2CCC(=O)CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexyloxy)cyclohexan-1-one typically involves the reaction of cyclohexanol with cyclohexanone under acidic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of cyclohexanol attacks the carbonyl carbon of cyclohexanone, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclohexyloxy)cyclohexan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound to form corresponding ketones or carboxylic acids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound to its corresponding alcohol.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, under appropriate conditions.

Major Products Formed:

Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.

Reduction: Formation of cyclohexanol derivatives.

Substitution: Formation of various substituted cyclohexanone derivatives.

Scientific Research Applications

4-(Cyclohexyloxy)cyclohexan-1-one has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(Cyclohexyloxy)cyclohexan-1-one exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions being studied.

Comparison with Similar Compounds

Comparison with Similar Cyclohexanone Derivatives

Structural and Physicochemical Properties

The substituent at the 4-position of cyclohexanone significantly impacts molecular weight, polarity, and solubility. Below is a comparative analysis of key analogs:

Key Observations :

- Lipophilicity: Alkyl (e.g., octyl) and cyclohexyloxy groups increase hydrophobicity, whereas polar substituents (e.g., dimethylamino) improve water solubility.

- Reactivity : Electron-withdrawing groups (e.g., -CF₃) activate the ketone for nucleophilic additions, while bulky substituents (e.g., cyclohexyloxy) may hinder reaction kinetics.

Ether-Linked Derivatives

- 4-(4-Ethoxyphenyl)cyclohexan-1-one : Synthesized via Baeyer-Villiger oxidation of 4-(4-ethoxyphenyl)cyclohexan-1-one precursor, yielding γ-4-ethoxyphenyl ε-caprolactone (γ-EtOPhCL) .

- 4-(Cyclohexyloxy)cyclohexan-1-one (inferred): Likely prepared via nucleophilic substitution between cyclohexanol and a halogenated cyclohexanone under basic conditions.

Aryl/Heteroaryl Derivatives

- 4-(Pyridin-4-yl)cyclohexan-1-one : Synthesized via gold-catalyzed C-4 alkylation/arylation of pyridines, achieving 35% yield .

- 2-(3-(4-Fluorophenyl)furan-2-yl)cyclohexan-1-one : Prepared via palladium-catalyzed coupling, with yields ranging from 37% to 75% .

Amino Derivatives

- 4-(Dimethylamino)cyclohexan-1-one: Typically synthesized via reductive amination or nucleophilic substitution, with hydrochloride salts improving stability .

Biological Activity

4-(Cyclohexyloxy)cyclohexan-1-one, a compound with the CAS number 1565336-69-7, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

4-(Cyclohexyloxy)cyclohexan-1-one is characterized by its cyclohexyl and cyclohexanone moieties, which contribute to its unique structural and functional properties. The compound can undergo various chemical reactions, including oxidation and reduction, which may affect its biological activity.

| Property | Description |

|---|---|

| Molecular Formula | C13H22O2 |

| Molecular Weight | 210.31 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Stable under normal laboratory conditions |

The biological activity of 4-(Cyclohexyloxy)cyclohexan-1-one is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. It has been investigated for its potential as an enzyme inhibitor, which may lead to altered metabolic pathways in cells. This compound's mechanism involves binding to active sites of enzymes, preventing substrate access and modulating cellular functions.

Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of 4-(Cyclohexyloxy)cyclohexan-1-one. For instance, it has shown activity against various bacterial strains, suggesting its possible use as an antibacterial agent. The compound's efficacy varies depending on the concentration and the type of microorganism.

Anticancer Activity

Research indicates that 4-(Cyclohexyloxy)cyclohexan-1-one exhibits anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The compound appears to induce apoptosis in these cells through mechanisms involving oxidative stress and disruption of mitochondrial function.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of 4-(Cyclohexyloxy)cyclohexan-1-one involved testing against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, supporting its potential application in treating bacterial infections.

Case Study 2: Anticancer Activity

In a controlled laboratory setting, researchers evaluated the cytotoxic effects of 4-(Cyclohexyloxy)cyclohexan-1-one on various cancer cell lines. The compound was administered at different concentrations (10 µM to 100 µM), revealing a dose-dependent inhibition of cell viability. Notably, at 50 µM concentration, a reduction in cell viability by approximately 70% was observed in HeLa cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.